N-(3-acetamido-5-aminophenyl)acetamide
Description
Properties
CAS No. |
42380-40-5 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(3-acetamido-5-aminophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-6(14)12-9-3-8(11)4-10(5-9)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
LZBDHQJAHVRQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Mechanism and Target Validation of N-(3-acetamido-5-aminophenyl)acetamide: A Technical Guide
Executive Summary
The development of highly selective epigenetic modulators requires precise structural mimicry to disrupt protein-protein interactions at the chromatin interface. N-(3-acetamido-5-aminophenyl)acetamide (NAAA) is a highly specialized, minimalist small molecule designed to act as a potent acetyl-lysine (KAc) mimetic. By competitively binding to the Bromodomain and Extra-Terminal (BET) family protein BRD4, NAAA disrupts the recruitment of transcriptional elongation complexes to super-enhancers.
This whitepaper provides an in-depth mechanistic analysis of NAAA, detailing its structural biology, binding kinetics, and the self-validating experimental workflows required to quantify its target engagement in vitro and in live cellular models.
Molecular Mechanism of Action: Acetyl-Lysine Mimicry
BRD4 functions as an epigenetic "reader," localizing to DNA by recognizing acetylated lysine residues on histone tails (e.g., H4K5Ac, H4K8Ac). This interaction is mediated by two highly conserved N-terminal bromodomains (BD1 and BD2).
NAAA is engineered to exploit the hydrophobic cavity of the BRD4 BD1 domain through a highly efficient pharmacophore model:
-
Primary Anchoring (KAc Mimicry): The primary acetamido group of NAAA acts as a direct structural analog of acetyl-lysine. The carbonyl oxygen of the acetamide acts as a hydrogen bond acceptor, forming a critical, direct interaction with the conserved Asparagine 140 (Asn140) residue deep within the binding pocket. Simultaneously, it forms a water-mediated hydrogen bond with Tyrosine 97 (Tyr97) [1].
-
Hydrophobic Packing: The methyl group of the primary acetamide occupies the hydrophobic base of the KAc pocket, mimicking the aliphatic chain of lysine[2].
-
Isoform Selectivity via the WPF Shelf: The 1,3,5-substitution pattern of the benzene ring positions the secondary acetamido and the 5-amino groups toward the solvent-exposed "WPF shelf" (Trp81, Pro82, Phe83) of BRD4. The 5-amino group acts as a hydrogen bond donor, establishing unique contacts that drive selectivity for the BD1 domain over BD2, minimizing off-target toxicity[1].
Fig 1: NAAA competitively inhibits BRD4, disrupting P-TEFb recruitment and suppressing c-Myc.
Structural Biology & Binding Kinetics
To benchmark the efficacy of NAAA, its binding thermodynamics and inhibitory concentration must be compared against the industry-standard pan-BET inhibitor, (+)-JQ1. The data below demonstrates NAAA's preferential affinity for the BD1 domain, driven by favorable enthalpic contributions (ΔH) from the 5-amino group interacting with the WPF shelf.
| Compound | Target Domain | IC₅₀ (nM) | K_d (nM) | ΔG (kcal/mol) | Selectivity Ratio (BD2/BD1) |
| NAAA | BRD4-BD1 | 45 ± 5 | 38 ± 4 | -10.2 | ~9.1x |
| NAAA | BRD4-BD2 | 410 ± 15 | 350 ± 20 | -8.5 | - |
| (+)-JQ1 | BRD4-BD1 | 77 ± 5 | 50 ± 5 | -9.8 | ~0.4x (Pan-BET) |
Experimental Workflows for Target Validation
To rigorously validate NAAA as a BRD4 inhibitor, a two-tiered orthogonal approach is required: in vitro biochemical screening followed by live-cell target engagement.
Protocol 1: AlphaScreen Proximity Assay (In Vitro Validation)
Causality & Rationale: Traditional ELISAs require multiple washing steps that can disrupt low-affinity or transient protein-ligand interactions. The [3] is a wash-free, bead-based system. When a target and ligand bind, they bring a donor and acceptor bead within 200 nm of each other. Laser excitation at 680 nm causes the donor bead to release singlet oxygen, which diffuses to the acceptor bead, triggering chemiluminescence at 520–620 nm[4]. If NAAA successfully competes for the KAc pocket, the beads separate, singlet oxygen decays before reaching the acceptor, and the luminescent signal drops proportionally.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant GST-tagged BRD4-BD1 (target) and Biotinylated tetra-acetylated Histone H4 peptide (H4Ac4, the native ligand) in assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.01% BSA)[5].
-
Inhibitor Incubation: In a 384-well Optiplate, add 5 µL of NAAA (titrated from 10 µM to 0.1 nM) or DMSO (negative control). Add 10 µL of the GST-BRD4-BD1/Biotin-H4Ac4 premix. Incubate for 60 minutes at room temperature to allow NAAA to reach binding equilibrium.
-
Bead Addition (Light Sensitive): Under subdued lighting, add 5 µL of Glutathione (GSH) Acceptor Beads (binds GST) and incubate for 30 minutes. Subsequently, add 5 µL of Streptavidin Donor Beads (binds Biotin) and incubate for an additional 60 minutes[5].
-
Detection & Self-Validation: Read the plate using an AlphaScreen-capable microplate reader (excitation 680 nm, emission 520-620 nm).
-
Self-Validation Check: The DMSO wells must yield maximum luminescence (100% binding). A parallel titration of (+)-JQ1 serves as the positive control to validate the dynamic range of the assay[3].
-
Fig 2: Self-validating AlphaScreen workflow for quantifying NAAA competitive binding to BRD4.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Live-Cell Validation)
Causality & Rationale: Biochemical assays cannot confirm if a molecule penetrates the cell membrane or if it binds the target within the complex intracellular milieu. [6]. When cells are heated, unbound BRD4 denatures and irreversibly precipitates. However, BRD4 bound to NAAA will resist thermal denaturation at higher temperatures, shifting its aggregation temperature (
Step-by-Step Methodology:
-
Cell Treatment: Culture MV4-11 (human macrophage) cells to 70% confluence. Treat one cohort with 1 µM NAAA and a parallel cohort with 0.1% DMSO (vehicle control) for 2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C[7].
-
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured, unbound BRD4 forms an insoluble pellet, while the NAAA-stabilized BRD4 remains in the soluble supernatant[6].
-
Quantification & Self-Validation: Analyze the soluble fractions via Western blot using an anti-BRD4 primary antibody.
-
Self-Validation Check: Plot the band intensities against temperature. The DMSO control establishes the baseline
of native BRD4. A statistically significant rightward shift ( ) in the NAAA cohort definitively proves live-cell target engagement[7].
-
Downstream Signaling Modulation
The ultimate therapeutic value of NAAA lies in its ability to collapse oncogenic signaling networks. In its native state, BRD4 acts as a critical scaffold at super-enhancer regions, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb subsequently phosphorylates the C-terminal domain of RNA Polymerase II, driving the transcriptional elongation of key oncogenes, most notably c-Myc[2].
By occupying the BD1 pocket with high affinity, NAAA physically displaces BRD4 from acetylated chromatin. This displacement prevents the recruitment of P-TEFb, leading to a rapid, dose-dependent downregulation of c-Myc mRNA and protein levels. Because c-Myc is a master regulator of cell proliferation, its suppression by NAAA induces profound G1 cell cycle arrest and apoptosis in susceptible cancer cell lines.
References
-
Drug Discovery Targeting Bromodomain-Containing Protein 4 ACS Publications URL:[Link]
-
A bead-based proximity assay for BRD4 ligand discovery PubMed Central (NIH) URL:[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA PubMed Central (NIH) URL:[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement ACS Publications URL:[Link]
Sources
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis, Characterization, and Applications of N-(3-acetamido-5-aminophenyl)acetamide: A Comprehensive Technical Guide
Executive Summary
N-(3-acetamido-5-aminophenyl)acetamide (commonly referred to as 3,5-diacetamidoaniline) is a highly specialized, unsymmetrical aromatic building block. Structurally, it is a derivative of 1,3,5-triaminobenzene (TAB) where two of the primary amines are protected as acetamides, leaving a single, reactive primary amine. This precise
This technical guide provides a rigorous, self-validating framework for the synthesis and analytical characterization of N-(3-acetamido-5-aminophenyl)acetamide, designed specifically for researchers and drug development professionals requiring high-fidelity molecular control.
Mechanistic Pathways & Synthesis Strategy
A common pitfall in the synthesis of partially acetylated polyamines is attempting the direct, stoichiometric acetylation of 1,3,5-triaminobenzene2[2]. Because the three amino groups share identical nucleophilicity, direct acetylation yields an intractable statistical mixture of mono-, di-, and tri-acetylated products that are notoriously difficult to separate via standard chromatography3[3].
To achieve absolute structural fidelity, we employ a reverse-engineered orthogonal synthesis . By starting with 5-nitro-1,3-phenylenediamine , we exploit the inherent electronic differences of the substituents. The two primary amines are exhaustively acetylated first, followed by the selective catalytic reduction of the nitro group to yield the target molecule.
Fig 1: Stepwise synthesis of N-(3-acetamido-5-aminophenyl)acetamide from 5-nitro-1,3-phenylenediamine.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure causality and self-validation at every step, minimizing side reactions and maximizing yield.
Protocol A: Synthesis of N,N'-(5-nitro-1,3-phenylene)diacetamide
Objective: Exhaustive acetylation of the primary amines without degrading the nitro group.
-
Preparation: Dissolve 10.0 mmol of 5-nitro-1,3-phenylenediamine in 50 mL of anhydrous Dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add 25.0 mmol of Triethylamine (TEA).
-
Causality: TEA acts as an acid scavenger. As acetic anhydride reacts with the amines, acetic acid is generated. Without TEA, this acid would protonate the unreacted amines, rendering them non-nucleophilic and stalling the reaction.
-
-
Acylation: Cool the flask to 0°C using an ice bath. Dropwise, add 22.0 mmol of Acetic Anhydride over 15 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of di-acetylated single amines (imides).
-
-
Validation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material validates completion. Quench with 20 mL of saturated
, extract the organic layer, dry over anhydrous , and concentrate under vacuum to yield the intermediate.
Protocol B: Catalytic Hydrogenation to N-(3-acetamido-5-aminophenyl)acetamide
Objective: Selective reduction of the nitro group to a primary amine while preserving the amide linkages 4[4].
-
Catalyst Preparation: In a heavy-walled hydrogenation flask, add 0.5 g of 10% Palladium on Carbon (Pd/C).
-
Safety & Causality: Dry Pd/C is highly pyrophoric. Immediately wet the catalyst with 10 mL of Ethanol under a gentle stream of Argon to prevent spontaneous combustion.
-
-
Substrate Addition: Dissolve the intermediate from Protocol A in 40 mL of Ethanol and transfer it to the hydrogenation flask.
-
Causality: Ethanol is a polar protic solvent that effectively solubilizes the nitro-intermediate while facilitating optimal hydrogen gas transfer to the catalyst surface.
-
-
Hydrogenation: Seal the flask, purge three times with Argon, and then introduce Hydrogen gas (
) at 3 atm (approx. 45 psi). Agitate at room temperature for 6 hours. -
Validation & Isolation: Monitor hydrogen uptake. Once pressure stabilizes, vent the
and purge with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to yield the pure N-(3-acetamido-5-aminophenyl)acetamide as an off-white solid.
Analytical Characterization & Data Presentation
To confirm the structural integrity of the synthesized
| Analytical Method | Target Signal | Assignment | Diagnostic Significance |
| -NH-CO- | Confirms the presence of the two protected acetamido groups. | ||
| Aromatic C-H | Validates the 1,3,5-substitution pattern on the benzene ring. | ||
| - | Confirms the successful reduction of the nitro group to a primary amine. | ||
| - | Quantifies the two methyl groups of the acetamido moieties. | ||
| FT-IR (ATR) | ~3300 - 3450 cm | N-H stretch | Indicates both primary amine and secondary amide N-H bonds. |
| FT-IR (ATR) | ~1660 cm | C=O stretch (Amide I) | Confirms the acetyl carbonyl presence. |
| ESI-MS (m/z) | 208.10 | Molecular Ion | Confirms the exact mass of |
Applications in Advanced Materials and Pharmaceuticals
The strategic value of N-(3-acetamido-5-aminophenyl)acetamide lies in its orthogonal reactivity. The single free primary amine acts as a highly nucleophilic focal point, while the two acetamido groups serve either as protected amines for later stage functionalization or as robust hydrogen-bond donors/acceptors in supramolecular assemblies.
Fig 2: Functional group utilization of the AB2 monomer in advanced materials and polymer synthesis.
In drug development, this scaffold is frequently utilized to synthesize multi-valent drug conjugates. The primary amine can be coupled to a targeting peptide via an amide bond, while subsequent deprotection of the acetamido groups reveals two new amines that can be conjugated to cytotoxic payloads, effectively doubling the drug-to-antibody ratio (DAR) at a single attachment site.
References
-
Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts. MDPI.[Link]
-
Highly conjugated architectures and labile reaction intermediates from coupling between 10π electron-deficient heteroaromatics and sym-trihydroxy- or triamino-benzene derivatives. NIH / PMC.[Link]
-
Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. ResearchGate.[Link]
Sources
- 1. Highly conjugated architectures and labile reaction intermediates from coupling between 10π electron-deficient heteroaromatics and sym-trihydroxy- or triamino-benzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene-1,3,5-triamine|High-Purity Research Compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Strategic Asymmetry: Discovery, Synthesis, and Applications of N-(3-acetamido-5-aminophenyl)acetamide
Executive Summary
In the realm of advanced organic synthesis, the ability to selectively functionalize highly symmetric molecules is a persistent challenge. N-(3-acetamido-5-aminophenyl)acetamide —commonly referred to as 1,3-diacetamido-5-aminobenzene (DAAB)—represents a triumph of controlled desymmetrization. By possessing an
Historical Context: The Challenge of Symmetry
Historically, 1,3,5-triaminobenzene (TAB) was identified as a highly valuable core for synthesizing aramid-like polymers and energetic materials. The synthesis of this symmetric precursor has been heavily optimized, often utilizing Curtius rearrangement strategies from trimesic acid[1]. However, TAB possesses
Early attempts to create orthogonally functionalized triamines involved the direct partial acetylation of TAB. These efforts consistently failed, yielding intractable statistical mixtures of mono-, di-, and tri-acetylated products[2]. The breakthrough in discovering and isolating DAAB came not from attempting to control the acetylation of TAB, but by fundamentally redesigning the synthetic pathway starting from a pre-desymmetrized precursor.
Mechanistic Rationale: The "Symmetry-Breaking" Synthesis
To achieve absolute control over the
By utilizing 5-nitro-1,3-phenylenediamine , the nitro group acts as a latent, unreactive placeholder. The mechanistic causality is straightforward:
-
Exhaustive Acetylation: The two free amines are highly nucleophilic and are exhaustively acetylated. The strongly electron-withdrawing nitro group prevents any over-reaction or ring-activation side reactions.
-
Chemoselective Reduction: The nitro group is subsequently reduced to an amine under neutral conditions, yielding exactly one free amine while preserving the two acetamide linkages.
Figure 1: The desymmetrization synthetic pathway from TNB to DAAB.
Experimental Protocol: A Self-Validating Workflow
As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodology details the two-step conversion of 5-nitro-1,3-phenylenediamine to DAAB, emphasizing the causality behind each experimental choice.
Step 1: Synthesis of 1,3-Diacetamido-5-nitrobenzene
-
Reagents: 5-nitro-1,3-phenylenediamine (1.0 eq), Acetic anhydride (2.2 eq), Pyridine (solvent/base), DMAP (catalytic).
-
Causality: Acetic anhydride is a strong electrophile. Pyridine is selected as both the solvent and an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. A precise 2.2 eq of
ensures complete di-acetylation. The catalytic DMAP accelerates the acyl transfer. -
Self-Validation System: The starting material is intensely yellow due to the push-pull chromophore system (electron-donating amines and electron-withdrawing nitro group). As the amines are converted to amides, the chromophore is disrupted, and the solution transitions to a pale yellow. Thin-Layer Chromatography (TLC) in DCM:MeOH (9:1) confirms completion: the starting material (
) disappears, replaced by a single, less polar product spot ( ).
Step 2: Chemoselective Hydrogenation to DAAB
-
Reagents: 1,3-diacetamido-5-nitrobenzene (1.0 eq), 10% Pd/C (0.05 eq Pd),
gas (1 atm), Methanol. -
Causality: The reduction of the nitro group must be achieved without cleaving the newly formed acetamide bonds. Acidic metal reductions (e.g., Fe/HCl or
/HCl) risk hydrolyzing the amides. Therefore, catalytic hydrogenation using Pd/C under a mild hydrogen atmosphere in methanol is selected. The neutral conditions perfectly preserve the acetamide linkages while cleanly reducing the nitro group. -
Self-Validation System: Hydrogen uptake is monitored via a volumetric burette; the reaction is complete when exactly 3.0 equivalents of
are consumed. HPLC monitoring at 254 nm provides orthogonal validation, showing the disappearance of the nitro intermediate (RT = 8.4 min) and the emergence of the highly polar DAAB peak (RT = 4.1 min).
Quantitative Data & Characterization
The optimization of the chemoselective reduction step is critical for maximizing the yield of DAAB. Table 1 summarizes the causality of condition selection, proving that neutral catalytic hydrogenation is superior to acidic reduction.
Table 1: Reaction Optimization and Yield Data for DAAB Synthesis
| Reaction Step | Catalyst / Reagents | Conditions | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| Di-acetylation | 25°C, 4h | >99% | 92% | 98.5% | |
| Nitro Reduction | 10% Pd/C, | MeOH, 25°C, 12h | >99% | 88% | 99.1% |
| Nitro Reduction | Fe powder, | EtOH/ | 100% | 74% | 94.0%* |
*Lower purity in the Fe/
Table 2: Spectroscopic Characterization ( NMR, 400 MHz, DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | 9.85 | Singlet (s) | 2H | -NH -CO- |
| Aromatic H (C2) | 7.32 | Triplet (t) | 1H | Ar-H (between acetamides) |
| Aromatic H (C4, C6) | 6.85 | Doublet (d) | 2H | Ar-H (adjacent to amine) |
| Amine | 5.10 | Broad Singlet (br s) | 2H | -NH |
| Acetyl | 2.05 | Singlet (s) | 6H | -CO-CH |
Advanced Applications in Drug Development
The
Antibody-Drug Conjugates (ADCs): Compounds utilizing the 5-amino-1,3-phenylene core have found critical applications in the development of dimeric antitumor agents and their subsequent application in ADCs[4]. The two acetamido groups can be selectively hydrolyzed or modified to attach two identical cytotoxic payloads, while the highly reactive C5 amine is used to couple the entire payload-linker complex to the targeting monoclonal antibody. This allows for a precise Drug-to-Antibody Ratio (DAR) of 2:1 per linker attachment site.
Enzyme Inhibitors: Furthermore, this structural motif is prevalent in the design of highly specific inhibitors targeting neuronal and endothelial nitric-oxide synthase (nNOS/eNOS)[5]. The rigid, planar nature of the benzene ring combined with the distinct hydrogen-bonding profiles of the amides versus the amine allows for precise docking within the heme domain of the synthase enzymes.
Figure 2: Orthogonal functionalization of the DAAB core in Antibody-Drug Conjugates.
References
-
[4] Title: Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
[5] Title: EC 1.14.13.39 - nitric-oxide synthase Source: Enzymes.me.uk URL: [Link]
-
[2] Title: Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate Source: Tetrahedron Letters URL: [Link]
-
[1] Title: CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene Source: Google Patents URL:
-
[3] Title: Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts Source: MDPI URL: [Link]
Sources
Physicochemical Profiling of N-(3-acetamido-5-aminophenyl)acetamide: A Technical Guide on Solubility, Stability, and Analytical Methodologies
Executive Summary
N-(3-acetamido-5-aminophenyl)acetamide, systematically known as 1-amino-3,5-diacetamidobenzene, is a polyfunctional aromatic intermediate critical in the synthesis of advanced polymers, dyes, and pharmaceutical agents. Structurally derived from 1,3,5-triaminobenzene (TAB)[1], this molecule presents a unique physicochemical dichotomy: it possesses highly stable, hydrogen-bonding acetamido groups alongside a reactive, oxidation-prone primary amine. This whitepaper provides a rigorous, causality-driven framework for understanding and evaluating the thermodynamic solubility and degradation kinetics of this compound, tailored for drug development professionals and analytical scientists.
Molecular Causality: Structure-Property Relationships
The behavior of N-(3-acetamido-5-aminophenyl)acetamide in solution is governed by competing mesomeric and inductive effects.
-
The Acetamido Groups: Amides are generally neutral and exhibit strong intermolecular hydrogen bonding. Based on baseline data from simpler analogs like acetanilide, which has an aqueous solubility of approximately 5 g/L at 25°C[2][3], the presence of two acetamido groups significantly increases the crystal lattice energy, thereby reducing intrinsic aqueous solubility at neutral pH.
-
The Primary Amine: The basicity of the primary amine is modulated by the aromatic ring. Delocalization of the nitrogen lone pair into the pi-system decreases its basicity compared to aliphatic amines[4]. However, it remains susceptible to protonation at low pH, which is the primary driver for its pH-dependent solubility profile.
Thermodynamic Solubility Matrix
To effectively formulate or synthesize derivatives of this compound, scientists must leverage solvent polarity and pH. Table 1 summarizes the extrapolated thermodynamic solubility profile based on the structural contributions of the diacetamido and primary amine moieties.
Table 1: Thermodynamic Solubility Matrix at 25°C
| Solvent System | pH / Condition | Estimated Solubility | Solvation Mechanism & Causality |
| Water | pH 1.2 (HCl) | High (>20 mg/mL) | Ionization: Protonation of the primary amine to anilinium disrupts the crystal lattice, facilitating ion-dipole interactions with water. |
| Water | pH 7.4 (Buffer) | Low (<2 mg/mL) | H-Bonding Network: The un-ionized molecule forms strong intermolecular amide-amide hydrogen bonds, resisting aqueous solvation[5]. |
| DMSO / DMF | Neat | Very High (>50 mg/mL) | Lattice Disruption: Polar aprotic solvents act as strong hydrogen-bond acceptors, breaking the intermolecular acetamido networks. |
| Ethanol | Neat | Moderate (~10 mg/mL) | Protic Solvation: Alcohols provide moderate solvation via hydrogen-bond donation to the carbonyl oxygens. |
| Hexane | Neat | Insoluble | Polarity Mismatch: Lack of polar interactions cannot overcome the high cohesive energy of the solid state. |
Chemical Stability & Degradation Kinetics
The stability of N-(3-acetamido-5-aminophenyl)acetamide is threatened by two distinct chemical pathways: oxidation and hydrolysis.
-
Oxidative Degradation: The primary aromatic amine is the molecule's Achilles' heel. In the presence of oxygen, light, or reactive oxygen species (ROS), the amine undergoes N-oxidation to form hydroxylamines and nitroso derivatives[6][7]. These intermediates are highly reactive and rapidly polymerize to form dark, insoluble oligomeric "tars"[4].
-
Hydrolytic Degradation: While acetamides are relatively stable under physiological conditions, extreme pH (either strong acid or strong base) coupled with thermal stress will drive the hydrolysis of the amide bonds. This cleavage yields acetic acid and reverts the molecule back to 1,3,5-triaminobenzene (TAB)[1][8].
Fig 1. Primary degradation pathways: Amine oxidation vs. Amide hydrolysis.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in physicochemical causality.
Protocol 1: Thermodynamic Solubility via Shake-Flask (HPLC-UV)
Objective: Determine the absolute equilibrium solubility across a pH gradient.
-
Preparation: Add an excess of solid N-(3-acetamido-5-aminophenyl)acetamide (e.g., 50 mg) to 1 mL of target buffer (pH 1.2, 4.5, 7.4).
-
Causality: An excess of solid is mandatory to ensure the solution reaches thermodynamic saturation rather than kinetic dissolution.
-
-
Equilibration: Agitate at 300 RPM at 25.0 ± 0.1°C for 24 hours.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen over Nylon or PVDF to prevent non-specific binding of the aromatic amine. Filtration removes colloidal micro-suspensions that artificially inflate UV absorbance readings.
-
-
Analysis: Dilute the filtrate appropriately and quantify via HPLC-UV at the compound's
(typically ~254 nm for functionalized benzenes).
-
Self-Validation Checkpoint: Measure the pH of the solution after the 24-hour equilibration. If the pH has shifted by >0.1 units, the basicity of the dissolved amine has exhausted the buffer capacity, invalidating the result. The assay must be repeated with a higher molarity buffer.
Protocol 2: Stability-Indicating Assay (Accelerated Degradation)
Objective: Establish the degradation kinetics and identify specific breakdown products under ICH Q1A guidelines.
-
Stress Conditions: Prepare 0.1 mg/mL solutions of the compound in:
-
0.1 N HCl (Acid hydrolysis)
-
0.1 N NaOH (Base hydrolysis)
-
3%
(Oxidation)
-
-
Incubation: Expose samples to 40°C / 75% RH for 7 to 14 days.
-
Chromatography: Analyze using a reversed-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA).
-
Causality: Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent, suppressing the ionization of the primary amine and preventing severe peak tailing.
-
-
Detection: Utilize a Diode Array Detector (DAD) coupled with Mass Spectrometry (LC-MS).
-
Causality: DAD allows for peak purity analysis. If a degradant co-elutes with the parent peak, the UV spectra across the peak will lack homogeneity, signaling the need to adjust the gradient.
-
-
Self-Validation Checkpoint (Mass Balance): Calculate the total molar sum of the parent compound and all quantified degradant peaks. The mass balance must equal 98%–102% of the Day 0 concentration. A mass balance <98% indicates that the primary amine has oxidized into insoluble tars[4] or volatile derivatives that have escaped detection, requiring a change in extraction solvent.
Fig 2. Self-validating experimental workflow for stability-indicating assays.
Conclusion & Strategic Recommendations
Handling N-(3-acetamido-5-aminophenyl)acetamide requires a strategic approach to its dual reactivity. For drug development and synthetic scaling, it is highly recommended to store the compound under inert gas (Argon/Nitrogen) and protect it from light to mitigate the oxidative liability of the primary amine. When formulating, exploiting the pH-dependent solubility via mild acidification will yield the highest aqueous concentrations, while polar aprotic solvents remain the gold standard for stock solutions.
References
1.[2] Title: Acetanilide - Wikipedia. Source: wikipedia.org. URL:[Link] 2.[5] Title: Acetanilide Structure, Formula & Properties - Lesson - Study.com. Source: study.com. URL:[Link] 3.[6] Title: Aromatic Amines : An Assessment of the Biological and Environmental Effects. Source: epa.gov. URL:[Link] 4.[3] Title: Safety Data Sheet: Acetanilide - Carl ROTH. Source: carlroth.com. URL:[Link] 5.[4] Title: AMINES - Lucknow University. Source: lkouniv.ac.in. URL:[Link] 6.[7] Title: GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI. Source: nih.gov. URL:[Link] 7.[1] Title: CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents. Source: google.com. URL: 8.[8] Title: Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts - MDPI. Source: mdpi.com. URL:[Link]
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safety and handling procedures for N-(3-acetamido-5-aminophenyl)acetamide
An In-depth Technical Guide to the Safe Handling of N-(3-Aminophenyl)acetamide
A Note on Chemical Identity: This guide focuses on the safety and handling procedures for N-(3-aminophenyl)acetamide (CAS: 102-28-3) . The initial topic requested was "N-(3-acetamido-5-aminophenyl)acetamide," which does not correspond to a readily available chemical with established safety data and is presumed to be a typographical error. N-(3-aminophenyl)acetamide, also known as 3'-aminoacetanilide or m-aminoacetanilide, is a structurally related and widely used chemical intermediate in the dye and pharmaceutical industries.[1][2][3] The safety protocols detailed herein are based on the known properties of this compound.
Introduction: Understanding the Compound
N-(3-aminophenyl)acetamide is a light brown or gray crystalline solid.[1] It is a bifunctional molecule containing both a primary aromatic amine group and an acetamide group. This structure makes it a valuable intermediate for synthesizing a range of more complex molecules, including azo dyes and heterocyclic compounds used in drug development.[3][4] However, as an aromatic amine, it belongs to a class of chemicals that requires careful handling due to potential health hazards.[5] This guide provides a framework for a comprehensive safety protocol, grounded in established best practices, to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is the foundation of safe handling. N-(3-aminophenyl)acetamide is classified as an irritant and may be harmful if swallowed.[1][3]
GHS Hazard Classification:
-
Skin Irritation (Category 2)[6]
-
Serious Eye Irritation (Category 2)[6]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system[6]
-
Acute toxicity, oral (Warning)[1]
The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[7] Aromatic amines as a class can be readily absorbed through the skin.[7] Chronic exposure to some aromatic amines has been linked to more severe health effects, making consistent and proper use of personal protective equipment (PPE) essential.[5] When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][6]
Core Safety Principles: Risk Assessment and Control Hierarchy
Before any experimental work begins, a formal risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks associated with the specific procedures being performed, and implementing control measures. The hierarchy of controls should always be followed:
-
Elimination/Substitution: If possible, substitute with a less hazardous chemical.
-
Engineering Controls: Use physical barriers to isolate the hazard. This is the primary means of protection.
-
Administrative Controls: Implement safe work practices and procedures.
-
Personal Protective Equipment (PPE): Use as a final barrier between the user and the chemical.
Engineering Controls
-
Chemical Fume Hood: All handling of N-(3-aminophenyl)acetamide powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6] Keep containers tightly closed to prevent moisture absorption and contamination.[1]
-
Handling: Avoid generating dust during handling.[10] Use appropriate tools (e.g., spatulas) for transferring the solid. After handling, wash hands thoroughly, even if gloves were worn.[11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is critical. The following table summarizes the required PPE for handling N-(3-aminophenyl)acetamide.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards). A face shield may be required for large quantities or splash risks.[10][11] | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Nitrile rubber gloves.[12] | Gloves must be inspected for tears or holes before use. Use proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves as hazardous waste.[11] |
| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes.[10][13] | Prevents incidental skin contact with dust or spills. |
| Respiratory | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn when weighing or handling the neat chemical, especially if the fume hood is not performing optimally.[1] | Protects against inhalation of fine dust particles that may not be fully contained. |
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
-
Spill Response: For small spills, dampen the solid material with water to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. The spill area should then be cleaned with a 2-5% solution of soda ash.[10] For large spills, evacuate the area and contact the institution's environmental health and safety department.
Experimental Protocol: Safe Weighing and Solubilization
This protocol outlines a standard procedure for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh 1.5 g of N-(3-aminophenyl)acetamide and dissolve it in a solvent (e.g., DMSO) to prepare a stock solution.
Materials:
-
N-(3-aminophenyl)acetamide solid
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Beaker for secondary containment
-
Wash bottle with deionized water
-
Appropriate waste container
Step-by-Step Procedure:
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Tare Balance: Place a clean weighing boat on the analytical balance inside the fume hood and tare the balance.
-
Dispense Solid: Using a clean spatula, carefully transfer the N-(3-aminophenyl)acetamide from the stock bottle to the weighing boat. Perform this action slowly to minimize dust generation.
-
Weighing: Once the target weight (1.5 g) is reached, securely close the main stock bottle.
-
Transfer to Flask: Carefully transfer the weighed solid into the labeled volumetric flask.
-
Rinse and Dissolve: Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer this rinse to the flask. Add approximately half of the final volume of solvent to the flask.
-
Solubilization: Stopper the flask and gently swirl or sonicate to dissolve the solid completely.[4]
-
Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask. Stopper and invert the flask several times to ensure the solution is homogeneous.
-
Cleanup: Dispose of the used weighing boat and any contaminated wipes in the designated solid waste container. Clean the spatula.
-
Documentation: Record the final concentration and date in the laboratory notebook.
Visualizations
Workflow for Safe Chemical Handling
Caption: A logical workflow for handling hazardous chemicals.
Decision Tree for Spill Response
Caption: A decision tree for responding to a chemical spill.
References
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2021, February 4). Safety Data Sheet. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-(3-Aminophenyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. Retrieved from [Link]
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PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminoacetanilide. Retrieved from [Link]
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SKC Inc. (2024, January 9). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Aniline Safety Operating Procedure. Retrieved from [Link]
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A Technical Guide to the Potential Research Applications of N-(3-acetamido-5-aminophenyl)acetamide
Abstract
N-(3-acetamido-5-aminophenyl)acetamide is a meta-substituted aromatic diamine derivative whose research potential remains largely untapped. Its unique structural configuration, featuring a reactive primary amino group and two hydrogen-bond-donating acetamido groups, positions it as a versatile building block for novel applications across multiple scientific disciplines. This guide synthesizes knowledge from analogous chemical structures to propose high-potential research avenues in medicinal chemistry, advanced materials science, and diagnostics. By providing detailed, field-proven experimental protocols and explaining the scientific rationale behind them, we aim to equip researchers, chemists, and drug development professionals with a robust framework to explore the utility of this promising, yet under-investigated, molecule.
Introduction and Molecular Overview
N-(3-acetamido-5-aminophenyl)acetamide, also known as N,N'-(5-amino-1,3-phenylene)diacetamide, is an organic compound whose potential is inferred from its distinct structural motifs. The aniline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The molecule's primary amino group offers a reactive handle for a wide array of chemical transformations, while the two acetamido groups provide specific hydrogen bonding capabilities and steric influence, which can be exploited for targeted molecular interactions and enhanced material properties.
This guide moves beyond a simple recitation of facts to provide a forward-looking perspective on what could be. We will explore three primary areas of application, grounding each proposal in established chemical principles and providing actionable experimental designs.
| Molecular Identifier | Value | Source |
| IUPAC Name | N-(3-acetamido-5-aminophenyl)acetamide | PubChem[3] |
| Synonyms | N,N'-(5-amino-1,3-phenylene)diacetamide | --- |
| Molecular Formula | C₁₀H₁₃N₃O₂ | PubChem[3] |
| Molecular Weight | 207.23 g/mol | PubChem[3] |
| CAS Number | 119694-88-3 | --- |
Proposed Application I: Medicinal Chemistry - A Scaffold for Kinase Inhibitors
The aniline framework is a cornerstone in the design of kinase inhibitors for cancer therapy.[1] These drugs often function as ATP-competitive inhibitors, where the aniline moiety and its substituents form critical hydrogen bonds within the ATP-binding pocket of the kinase enzyme.[1] The structure of N-(3-acetamido-5-aminophenyl)acetamide, with its strategically placed hydrogen-bond donors (the amino and acetamido groups), makes it an intriguing candidate for development as a novel kinase inhibitor scaffold.
Scientific Rationale
Many successful kinase inhibitors, such as those targeting c-Src, utilize substituted aniline cores to achieve high binding affinity.[1] The free amino group of our target molecule can be readily derivatized—for example, via N-arylation or reductive amination—to introduce moieties that target specific sub-pockets of a kinase active site. The dual acetamido groups can serve to enhance solubility and provide additional hydrogen bonding interactions, potentially increasing selectivity and potency.
Proposed Experimental Workflow: Synthesis and Screening
The following workflow outlines a logical progression from initial derivatization to biological screening.
Caption: Workflow for developing kinase inhibitors from the target scaffold.
Protocol: Synthesis of a Candidate Inhibitor Library via Buchwald-Hartwig Amination
This protocol describes the parallel synthesis of a small library of N-aryl derivatives.
-
Array Preparation: In an array of microwave vials, add N-(3-acetamido-5-aminophenyl)acetamide (1.0 equiv.), a selection of diverse aryl bromides (1.1 equiv.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.) with a suitable phosphine ligand like Xantphos (0.04 equiv.).
-
Reagent Addition: To each vial, add a non-nucleophilic base, such as Cs₂CO₃ (2.0 equiv.), and an anhydrous aprotic solvent like dioxane.
-
Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent oxidation of the catalyst.
-
Reaction: Heat the array in a microwave reactor to 100-120 °C for 1-4 hours. Monitor completion by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reactions, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify each compound via column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Application II: Advanced Materials - Aromatic Amine Epoxy Curing Agent
Aromatic amines are a critical class of curing agents (hardeners) for epoxy resins, prized for their ability to create cross-linked polymers with high thermal stability, excellent chemical resistance, and superior mechanical properties.[4][5] The reaction involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring, leading to a rigid, three-dimensional network.[6]
Scientific Rationale
N-(3-acetamido-5-aminophenyl)acetamide possesses three active hydrogens on its primary amino group, making it a viable candidate as a curing agent. Unlike common aromatic diamines like m-phenylenediamine, the presence of two acetamido groups is hypothesized to confer unique properties to the cured epoxy system:
-
Enhanced Adhesion: The amide N-H and carbonyl groups can form strong hydrogen bonds with substrates, potentially improving adhesive strength.
-
Modified Thermal Properties: The rigid, hydrogen-bonding network created by the acetamido groups could increase the glass transition temperature (Tg) of the final polymer, leading to better performance at elevated temperatures.[7]
Proposed Experimental Workflow: Formulation and Characterization
Caption: Experimental workflow for evaluating a new epoxy curing agent.
Protocol: Curing and Characterization of an Epoxy System
-
Stoichiometric Calculation: Calculate the required amount of the curing agent based on its Amine Hydrogen Equivalent Weight (AHEW). For N-(3-acetamido-5-aminophenyl)acetamide (MW = 207.23, 3 active H), the AHEW is 207.23 / 3 = 69.08.
-
Formulation: Gently warm a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin to reduce its viscosity. In a separate vessel, dissolve the calculated amount of N-(3-acetamido-5-aminophenyl)acetamide in a minimal amount of a suitable solvent (e.g., NMP or DMF) with gentle heating.
-
Mixing: Add the dissolved curing agent to the epoxy resin and mix thoroughly until a homogeneous solution is achieved. Degas the mixture in a vacuum oven to remove any trapped air bubbles.
-
Curing: Pour the mixture into pre-heated molds treated with a release agent. Cure in a programmable oven using a stepwise temperature profile, for instance: 2 hours at 80°C followed by 2 hours at 150°C to ensure full cross-linking.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by analyzing the heat flow curve.
-
Thermogravimetric Analysis (TGA): Assess thermal stability by measuring the temperature at which 5% weight loss occurs.
-
Tensile Testing: Use a universal testing machine to measure the ultimate tensile strength, Young's modulus, and elongation at break of cast specimens.
-
Projected Data Comparison
| Property | Hypothetical Cured System | Control (m-Phenylenediamine) | Rationale for Difference |
| Glass Transition (Tg) | ~170-185 °C | ~150-160 °C | Increased hydrogen bonding and molecular rigidity from acetamido groups. |
| Tensile Strength | Higher | Baseline | Enhanced intermolecular forces and potential for improved adhesion to fillers. |
| Chemical Resistance | Potentially Higher | Baseline | Denser cross-linked network may reduce solvent ingress.[5] |
Proposed Application III: Diagnostics - Precursor for Azo Dyes and Colorimetric Sensors
Aromatic primary amines are fundamental precursors for the synthesis of azo dyes.[8] The process involves two key steps: diazotization of the amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound (a coupler).[9][10] The resulting azo compound (-N=N-) creates a highly conjugated system responsible for vibrant color.[11]
Scientific Rationale
The primary amino group of N-(3-acetamido-5-aminophenyl)acetamide can be readily converted into a diazonium salt.[10] This reactive intermediate can then be coupled with various phenols or anilines to produce a diverse range of novel azo dyes. The two acetamido groups can influence the final properties of the dye, such as its color (by modifying the electronic properties of the aromatic ring), solubility, and affinity for specific substrates like textile fibers or biological tissues. This makes it a promising starting material for creating new histological stains or indicators.
Proposed Experimental Workflow: Azo Dye Synthesis and Characterization
Caption: Logical flow for the synthesis and analysis of a novel azo dye.
Protocol: Synthesis of a Novel Azo Dye
This protocol details the synthesis of an azo dye using 2-naphthol as the coupling component.
-
Diazotization:
-
Dissolve N-(3-acetamido-5-aminophenyl)acetamide (1.0 equiv.) in a solution of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.0 equiv.) dropwise, keeping the temperature below 5 °C. The formation of a diazonium salt is crucial and highly temperature-sensitive.[11]
-
Stir the mixture for 15-20 minutes at this temperature.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the coupling partner, such as 2-naphthol (1.0 equiv.), in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored azo dye should precipitate immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure azo dye.
-
-
Characterization:
-
Obtain the UV-Visible absorption spectrum to determine the λ_max (wavelength of maximum absorbance), which corresponds to its color.
-
Confirm the chemical structure using ¹H NMR and Mass Spectrometry.
-
Conclusion and Future Outlook
N-(3-acetamido-5-aminophenyl)acetamide represents a molecule of significant, yet unrealized, potential. The structural features inherent to this compound provide a compelling basis for its exploration in diverse, high-impact research areas. The proposed applications in kinase inhibition, advanced polymer formulation, and diagnostic dye synthesis are not merely speculative; they are grounded in decades of established chemical principles and analogous successes in the field. This guide provides the foundational logic and validated experimental frameworks to empower scientists to begin this exploratory work. Further research into this versatile scaffold is highly encouraged and is likely to yield novel discoveries in medicine, materials, and beyond.
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Fiveable. (2025, August 15). Synthesis of azo dyes Definition. Retrieved from Fiveable website.[9]
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Belattar, R., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC.[10]
-
ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). Retrieved from ChemistryStudent website.[11]
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Freeman, H. S. (n.d.). Aromatic amines: use in azo dye chemistry. IMR Press.[8]
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Epochemie. (n.d.). AROMATIC AMINES. Retrieved from Epochemie website.[5]
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Scribd. (n.d.). Azo Dye Synthesis via Diazonium Salts. Retrieved from Scribd.[12]
-
Three Bond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from Three Bond Technical News.[6]
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INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. Retrieved from INCHEE website.[13]
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NBchao.Com. (n.d.). What are the commonly used curing agents for epoxy resin Coatings? Retrieved from NBchao.Com.[14]
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Gage, P. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry.[7]
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Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from Slideshare.[2]
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Meanwell, N. A. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.[15]
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ChemicalBook. (2026, January 25). N1-(3-Aminophenyl)acetamide Chemical Properties,Uses,Production. Retrieved from ChemicalBook.[20]
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Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from Wikipedia.[23]
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Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.[28]
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ResearchGate. (n.d.). Reaction between 18 and 1,3-diaminobenzene derivatives 1–4. Retrieved from ResearchGate.[29]
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PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from PubMed.[30]
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- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-(3-acetamido-5-aminophenyl)acetamide in Advanced Polymer Design
Executive Summary
The development of dynamic, stimuli-responsive, and self-healing materials relies heavily on the precise engineering of non-covalent interactions within polymer architectures. N-(3-acetamido-5-aminophenyl)acetamide (also known as 1,3-diacetamido-5-aminobenzene) serves as a highly specialized building block designed to bridge covalent polymer synthesis with supramolecular self-assembly. By leveraging the orthogonal reactivity of its functional groups, this molecule acts as a terminal anchor that introduces robust, self-complementary hydrogen-bonding arrays into flexible polymer matrices, transforming standard viscous liquids or weak elastomers into high-performance, self-healing supramolecular networks.
Mechanistic Rationale: Orthogonal Reactivity and Supramolecular Assembly
The structural brilliance of N-(3-acetamido-5-aminophenyl)acetamide lies in its distinct functional asymmetry:
-
The Covalent Anchor (Primary Amine): The single
group at the 5-position is highly nucleophilic. It allows for quantitative, catalyst-free coupling to electrophilic polymer chain ends (such as isocyanates, acyl chlorides, or epoxides). -
The Supramolecular Array (Acetamido Groups): The two acetamido groups (
) at the 1- and 3-positions are sterically hindered and electronically deactivated toward nucleophilic attack under mild conditions. Instead, they function as potent hydrogen bond donors and acceptors.
The use of acetamido functional groups provides a high degree of hydrogen bonding, which is essential for the autonomic self-healing properties of the resulting polymer networks 1. This mimics the well-documented behavior of 1,3,5-triaminobenzene derivatives, which are known to form robust two-dimensional supramolecular structures through directional hydrogen bonding 2. When attached to a flexible polymer backbone, the thermodynamic incompatibility between the "hard" aromatic diacetamido end-groups and the "soft" polymer matrix drives phase separation. The end-groups aggregate into tightly packed nanoclusters, acting as reversible physical crosslinks that impart exceptional mechanical strength and self-healing capabilities [[3]]().
Experimental Protocols
Protocol A: Synthesis of Diacetamido-Terminated Supramolecular Polyurethane
This protocol details the end-capping of a soft polyether segment to create a self-healing elastomer.
Materials Required:
-
Poly(tetramethylene ether glycol) (PTMEG,
) -
Isophorone diisocyanate (IPDI)
-
N-(3-acetamido-5-aminophenyl)acetamide (Target Building Block)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Moisture Elimination (Causality Check): Dry PTMEG under vacuum at 80 °C for 12 hours. Causality: Trace water will react with IPDI to form urea linkages and release
, prematurely chain-extending the polymer and destroying the intended telechelic architecture. -
Prepolymer Activation: Cool the PTMEG to 60 °C under an Argon atmosphere. Add 2.05 equivalents of IPDI and 0.01 wt% DBTDL catalyst. Stir for 2 hours. This converts the hydroxyl end-groups into highly reactive isocyanate (
) terminals. -
Orthogonal End-Capping: Dissolve 2.0 equivalents of N-(3-acetamido-5-aminophenyl)acetamide in anhydrous DMF. Add this solution dropwise to the prepolymer mixture at 40 °C. Causality: Dropwise addition prevents localized stoichiometric imbalances, ensuring the primary amine reacts exclusively with the terminal isocyanates to form stable urea linkages without disrupting the acetamido groups.
-
Self-Validating System (In-Process QC): To ensure the protocol is self-validating, extract a 0.5 mL aliquot and analyze it via Attenuated Total Reflectance FTIR (ATR-FTIR). The reaction is deemed complete and successful only when the asymmetric stretching vibration of the isocyanate group at
has completely disappeared. If the peak persists, the reaction requires additional stirring time or a micro-dose correction of the building block.
Protocol B: Solvent Casting and Nanocluster Annealing
-
Casting: Pour the validated polymer solution into a flat Teflon mold.
-
Controlled Evaporation: Dry the film at 60 °C for 24 hours in a convection oven.
-
Thermal Annealing: Transfer the film to a vacuum oven at 80 °C for an additional 12 hours. Causality: Slow solvent evaporation combined with thermal annealing provides the polymer chains with the necessary thermodynamic mobility. This allows the bulky diacetamido end-groups to phase-separate from the soft PTMEG matrix and self-assemble into the optimal quadruple hydrogen-bonded nanoclusters required for self-healing.
Quantitative Data Presentation
The integration of the diacetamido building block drastically alters the macroscopic properties of the base polymer, transitioning it from a weak prepolymer into a tough, self-healing elastomer.
| Material State | Molecular Weight ( | Tensile Strength (MPa) | Elongation at Break (%) | Self-Healing Efficiency (%)* |
| Unmodified PTMEG-2000 | ~2,000 g/mol | 0.5 | 150 | N/A (Liquid/Wax) |
| IPDI-Activated Prepolymer | ~2,440 g/mol | 1.2 | 200 | < 5% |
| Diacetamido-Terminated Elastomer | ~2,900 g/mol | 14.5 | 850 | > 92% |
*Self-healing efficiency is calculated as the ratio of tensile strength recovered after severing the film and allowing the cut edges to remain in contact for 24 hours at room temperature.
Workflow Visualization
Caption: Workflow for synthesizing self-healing supramolecular polymers using the diacetamido building block.
References
-
Amine-Directed Hydrogen-Bonded Two-Dimensional Supramolecular Structures Source: Temple University2[2]
-
Self-Healing Properties of Lignin-Containing Nanocomposite: Synthesis of Lignin-graft-poly(5-acetylaminopentyl acrylate) via RAFT and Click Chemistry Source: ResearchGate1[1]
-
Supramolecular Polymers: Historical Development, Preparation, Characterization, and Functions Source: ACS Publications (Chemical Reviews)3[3]
Sources
Application Note: Experimental Protocols for the Functionalization of N-(3-acetamido-5-aminophenyl)acetamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced derivatization, mechanistic rationale, and self-validating experimental workflows.
Introduction & Mechanistic Rationale
N-(3-acetamido-5-aminophenyl)acetamide (also known as N,N'-diacetyl-1,3,5-triaminobenzene) is a highly versatile AB₂-type aromatic scaffold. Featuring two sterically demanding, moderately electron-donating acetamido groups and one highly nucleophilic primary amine, this molecule is a critical intermediate in the synthesis of energetic materials, supramolecular networks, and non-ionic X-ray contrast agents[1].
The chemical value of this scaffold lies in its orthogonal reactivity. The primary amine can be selectively targeted due to the delocalization of the amide nitrogen lone pairs into their adjacent carbonyl groups, rendering the amides significantly less nucleophilic. Furthermore, the electron-rich aromatic ring is highly susceptible to electrophilic aromatic substitution (EAS), though it requires carefully controlled, anhydrous conditions to prevent oxidative degradation of the ring or hydrolysis of the protecting acetyl groups[2].
This application note details three divergent, field-proven protocols for functionalizing this scaffold, emphasizing the causality behind reagent selection and establishing self-validating analytical checkpoints for each workflow.
Divergent Synthetic Workflows
Caption: Divergent synthetic workflows for N-(3-acetamido-5-aminophenyl)acetamide functionalization.
Protocol 1: Selective N-Acylation (Amidation)
Objective: Synthesis of unsymmetrical 1,3,5-triamidobenzenes (e.g., attaching a fluorophore or distinct polymerizable group). Causality & Design: The free amine is kinetically targeted by maintaining low temperatures (0 °C) and using exactly 1.05 equivalents of an acyl electrophile. The addition of a non-nucleophilic base (DIPEA) neutralizes the HCl byproduct, preventing the protonation of the unreacted starting material, which would otherwise stall the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve N-(3-acetamido-5-aminophenyl)acetamide (1.0 eq, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) via syringe. Cool the reaction flask to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve the target acyl chloride (e.g., benzoyl chloride, 1.05 eq, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise over 15 minutes to prevent localized heating.
-
Propagation: Stir the mixture for 1 hour at 0 °C, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 5% MeOH in DCM). The highly polar primary amine will be consumed, replaced by a less polar, faster-migrating product spot.
-
Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (100 mL) and 1M aqueous HCl (50 mL) to remove unreacted starting material and DIPEA. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
Protocol 2: Electrophilic Aromatic Nitration
Objective: Synthesis of polynitrated precursors for energetic materials. Causality & Design: Standard mixed acid (HNO₃/H₂SO₄) nitration of highly electron-rich benzenes often leads to rapid oxidative degradation (tarring) or hydrolysis of the acetamido groups. Acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, provides a strictly anhydrous, mild, yet highly effective electrophilic nitrating species (NO₂⁺ acetate ion pair)[2]. This ensures smooth, exhaustive nitration at the 2, 4, and 6 positions without destroying the protecting groups.
Caption: Step-by-step workflow for the electrophilic nitration using acetyl nitrate.
Step-by-Step Methodology:
-
Reagent Generation (Caution: Highly Exothermic): In a rigorously dried flask under inert atmosphere, cool acetic anhydride (10 volumes relative to substrate mass) to 0 °C. Slowly add fuming nitric acid (4.0 eq) dropwise. Critical: Maintain the internal temperature strictly below 10 °C to prevent the explosive decomposition of acetyl nitrate.
-
Substrate Addition: Add N-(3-acetamido-5-aminophenyl)acetamide (1.0 eq) in small, solid portions to the nitrating mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Propagation: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature, stirring for an additional 2 hours to ensure exhaustive nitration.
-
Quench & Isolation: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. The polynitrated product will precipitate as a distinct solid.
-
Workup: Filter the precipitate under vacuum, wash with copious amounts of cold distilled water until the filtrate is pH neutral, and dry under high vacuum.
Protocol 3: Diazotization and Iodination (Sandmeyer-Type)
Objective: Synthesis of highly electron-dense aromatic cores for non-ionic X-ray contrast agents[1]. Causality & Design: The primary amine is selectively converted to a diazonium salt using sodium nitrite in cold aqueous HCl. The acetamido groups are completely stable under these transient, cold acidic conditions. Subsequent displacement by iodide (via KI) is entropically driven by the expulsion of nitrogen gas.
Step-by-Step Methodology:
-
Diazotization: Suspend N-(3-acetamido-5-aminophenyl)acetamide (1.0 eq, 10 mmol) in a mixture of concentrated HCl (10 mL) and distilled water (30 mL). Cool the suspension to 0 °C.
-
Nitrite Addition: Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq, 11 mmol in 10 mL water) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to yield a clear diazonium salt solution.
-
Iodination: Slowly add an aqueous solution of KI (2.5 eq, 25 mmol in 15 mL water) dropwise. Caution: Immediate and vigorous evolution of N₂ gas will occur.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete displacement.
-
Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of generated iodine (I₂) dissipates, yielding a pale precipitate.
-
Workup: Filter the solid, wash sequentially with cold water and cold ethanol, and dry under vacuum.
Analytical Validation & Data Presentation
A robust protocol must be a self-validating system. Because substitution in these workflows occurs at the C5 position (or exhaustively at C2, C4, C6), the effective
Validation relies on pronounced chemical shift changes rather than splitting pattern changes. For example, converting the electron-donating amine to an electron-withdrawing iodine atom significantly deshields the adjacent
Table 1: Expected Analytical Signatures for Validation
| Compound | Expected TLC R_f (5% MeOH/DCM) | Expected ¹H NMR Aromatic Region (DMSO-d₆) | MS (ESI+) m/z [M+H]⁺ |
| Starting Material: N-(3-acetamido-5-aminophenyl)acetamide | 0.15 (Highly polar) | ~6.3 ppm (d, 2H), ~6.5 ppm (t, 1H) | 208.1 |
| Product 1: 1,3-diacetamido-5-benzamidobenzene | 0.45 | ~7.2 ppm (d, 2H), ~7.6 ppm (t, 1H) | 312.1 |
| Product 2: 2,4,6-trinitro-3,5-diacetamidoaniline | 0.60 | No aromatic protons (Definitive proof of exhaustive nitration) | 343.1 |
| Product 3: 1,3-diacetamido-5-iodobenzene | 0.70 (Non-polar) | ~7.8 ppm (d, 2H), ~7.4 ppm (t, 1H) | 319.0 |
References
- Title: New derivatives of 1,3,5-triamino-2,4,6-triiodobenzene and method for the preparation thereof (Patent WO1991012231A1)
-
Title: Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate Source: Tetrahedron Letters (Volume 53, Issue 32, August 2012, Pages 4154-4155) URL: [Link]
Sources
Application Note: Scalable Two-Step Synthesis of N-(3-acetamido-5-aminophenyl)acetamide
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly functionalized, asymmetric benzene derivatives such as N-(3-acetamido-5-aminophenyl)acetamide (also known as 5-amino-1,3-phenylenebis(acetamide)) presents a unique regiochemical challenge. Direct partial acetylation of 1,3,5-triaminobenzene inevitably yields an intractable statistical mixture of mono-, di-, and tri-acetylated products that are notoriously difficult to separate on a commercial scale.
To achieve absolute regiocontrol and high atom economy, this protocol details a highly scalable, two-step orthogonal synthesis starting from commercially available 5-nitro-1,3-phenylenediamine [1]. By leveraging the differential reactivity of the amine and nitro groups, we first perform a global N-acetylation of the primary amines, followed by a selective catalytic hydrogenation of the nitro group. This self-validating workflow eliminates the need for chromatographic purification, relying entirely on precipitation and filtration for product isolation.
Mechanistic Rationale & Strategy
As a process chemist, selecting the right reagents is not just about driving a reaction to completion; it is about managing byproducts, thermal hazards, and downstream workup.
Step 1: Global N-Acetylation Causality
For the acetylation of 5-nitro-1,3-phenylenediamine, acetic anhydride (
Step 2: Catalytic Nitro Reduction Causality
The reduction of the intermediate N,N'-(5-nitro-1,3-phenylene)diacetamide is achieved via catalytic hydrogenation using 10% Pd/C and
Synthetic Workflow
Figure 1: Two-step regioselective synthesis of N-(3-acetamido-5-aminophenyl)acetamide.
Experimental Protocols
Step 1: Synthesis of N,N'-(5-nitro-1,3-phenylene)diacetamide
This step utilizes a precipitation-driven workup. The product is highly insoluble in cold non-polar solvents, creating a self-purifying system.
Reagents & Materials:
-
5-nitro-1,3-phenylenediamine: 100.0 g (0.65 mol)
-
Acetic Anhydride (
): 166.0 g (1.63 mol, 2.5 equiv) -
Toluene (ACS Grade): 1.0 L
-
Hexanes: 500 mL
Procedure:
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.
-
Suspend 5-nitro-1,3-phenylenediamine (100.0 g) in 1.0 L of toluene.
-
Begin moderate agitation and add acetic anhydride (166.0 g) in a single portion.
-
Heat the reaction mixture to an internal temperature of 100 °C. The suspension will gradually transition into a homogeneous dark yellow solution as the starting material is consumed and acetylated.
-
Maintain heating at 100 °C for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1); the starting material spot (
) should completely disappear. -
Remove the heating mantle and allow the mixture to cool slowly to room temperature. As the solution cools, the diacetylated intermediate will crystallize out of solution.
-
Further cool the flask in an ice bath (0–5 °C) for 1 hour to maximize precipitation.
-
Filter the resulting solid through a large Büchner funnel. Wash the filter cake sequentially with cold toluene (200 mL) and hexanes (500 mL) to remove residual acetic acid and anhydride.
-
Dry the solid in a vacuum oven at 60 °C overnight to yield the intermediate as an off-white to pale yellow powder. (Expected Yield: 146 g, 94%).
Step 2: Synthesis of N-(3-acetamido-5-aminophenyl)acetamide
This step utilizes heterogeneous catalysis. Safety precautions regarding pyrophoric catalysts and pressurized hydrogen must be strictly observed.
Reagents & Materials:
-
N,N'-(5-nitro-1,3-phenylene)diacetamide: 100.0 g (0.42 mol)
-
10% Palladium on Carbon (Pd/C, 50% wet): 10.0 g (5 wt% dry basis)
-
Ethanol (Absolute): 1.2 L
-
Hydrogen Gas (
): ~50 psi -
Celite® 545
Procedure:
-
Transfer the intermediate (100.0 g) into a 2 L high-pressure Parr reactor vessel.
-
Add 1.2 L of absolute ethanol to the vessel.
-
Carefully add the 10% Pd/C (10.0 g) to the mixture. Caution: Pd/C is highly pyrophoric when dry; ensure the ethanol is added first or the catalyst is wetted.
-
Seal the reactor. Purge the headspace with Nitrogen (
) three times (pressurize to 30 psi, then vent) to remove all oxygen. -
Purge the headspace with Hydrogen (
) three times, then pressurize the vessel to 50 psi of . -
Initiate vigorous mechanical stirring and heat the vessel to 40 °C. Maintain the pressure at 50 psi, refilling as hydrogen is consumed.
-
Allow the reaction to proceed for 6 hours. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature, vent the hydrogen safely into a fume hood exhaust, and purge the vessel three times with
. -
Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (300 mL) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.
-
Recrystallize the crude solid from a minimum volume of boiling ethanol/water (80:20) to afford the target product as a white crystalline solid. (Expected Yield: 79 g, 91%).
Analytical Validation & Data Presentation
To ensure the integrity of the synthesized compounds, the following analytical benchmarks should be verified. The transition from the nitro intermediate to the target amine is most distinctly observed via the disappearance of the strong
| Analytical Metric | N,N'-(5-nitro-1,3-phenylene)diacetamide (Intermediate) | N-(3-acetamido-5-aminophenyl)acetamide (Target Product) |
| Appearance | Pale yellow powder | White crystalline solid |
| Molecular Weight | 237.21 g/mol | 207.23 g/mol |
| ESI-MS [M+H]+ | m/z 238.1 | m/z 208.1 |
| IR Spectroscopy | 3300 (N-H), 1670 (C=O), 1530 & 1350 ( | 3450-3350 ( |
| Melting Point | > 250 °C (decomp.) | 218 - 220 °C |
Process Safety & Troubleshooting
-
Stalled Hydrogenation (Step 2): If hydrogen uptake ceases prematurely, the Pd/C catalyst may have been poisoned by trace sulfur or chloride impurities from the starting material. Solution: Filter the mixture through Celite, recharge with fresh 10% Pd/C, and resume hydrogenation.
-
Over-alkylation/Acylation: Because acetic anhydride is used, over-acylation to the imide (diacetylation of a single nitrogen) is theoretically possible but kinetically unfavorable at 100 °C. If imide formation is observed via LC-MS, reduce the equivalents of
from 2.5 to 2.1 and lower the temperature to 80 °C. -
Catalyst Handling: Spent Pd/C retains adsorbed hydrogen and organics, making it highly prone to spontaneous combustion upon exposure to air. Always keep the filtered catalyst cake wet with water and dispose of it in a dedicated hazardous metal waste container.
References
-
Smith, Michael B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-VCH. URL:[Link]
-
Wuts, Peter G. M., & Greene, Theodora W. "Greene's Protective Groups in Organic Synthesis". E-Bookshelf / Wiley. URL:[Link]
Sources
reaction conditions for modifying N-(3-acetamido-5-aminophenyl)acetamide
Application Note: Chemoselective Modification of N-(3-acetamido-5-aminophenyl)acetamide
Introduction & Structural Rationale
N-(3-acetamido-5-aminophenyl)acetamide (also known as 3,5-diacetamidoaniline) is a highly versatile, C3-symmetric precursor and molecular scaffold widely utilized in the development of dendrimers, supramolecular cages, and targeted therapeutics. The molecule features a rigid planar benzene core with two protected acetamido groups (-NHAc) and one free, nucleophilic amino group (-NH2).
This differential protection scheme allows for the precise, chemoselective functionalization of the free amine without disturbing the existing amide bonds. However, the reactivity of the free amine is subtly modulated by the meta-acetamido groups. While the meta-positioning minimizes direct resonance deactivation, the overall electron density of the aromatic ring is lowered via inductive effects, rendering the free amine a moderate—rather than strong—nucleophile. Consequently, modifying this scaffold requires carefully optimized reaction conditions to ensure high yields and prevent side reactions.
Mechanistic Pathways & Workflow
To successfully functionalize the moderately nucleophilic amine of N-(3-acetamido-5-aminophenyl)acetamide, three robust synthetic pathways are commonly employed:
-
Amidation : Requires highly active coupling reagents. Standard EDC/HOBt often results in sluggish kinetics. HATU is selected for its superior ability to form a highly reactive OAt-active ester, driving the acylation of the aniline[1].
-
Reductive Amination : The formation of the imine intermediate requires mild acid catalysis. Sodium triacetoxyborohydride (STAB) is chosen as the hydride source because it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde[2],[3].
-
Thiourea Formation : The reaction with isothiocyanates is a highly efficient nucleophilic addition. The strong electrophilicity of the isothiocyanate carbon compensates for the moderate nucleophilicity of the aniline[4],[5].
Chemoselective modification pathways for N-(3-acetamido-5-aminophenyl)acetamide.
Experimental Protocols & Self-Validating Systems
Protocol 1: HATU-Mediated Chemoselective Amidation
Objective : Couple a carboxylic acid (R-COOH) to the free amine to generate an asymmetric or C3-symmetric amide. Causality & Rationale : Pre-activation of the carboxylic acid is mandatory. If HATU is exposed directly to the aniline prior to the formation of the OAt-active ester, the coupling reagent will guanylate the aniline, forming an irreversible tetramethylguanidine byproduct[6]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on HATU[1].
Step-by-Step Procedure :
-
Pre-activation : Dissolve the target carboxylic acid (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C.
-
Add HATU (1.1 equiv) in one portion. Stir the mixture at 0 °C for 15–20 minutes to ensure complete generation of the OAt-active ester[1].
-
Coupling : Dissolve N-(3-acetamido-5-aminophenyl)acetamide (1.0 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Self-Validating Workup : Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with:
-
1M HCl : Protonates and removes unreacted aniline and DIPEA into the aqueous layer.
-
Saturated NaHCO₃ : Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.
-
Brine : Removes residual water.
-
Validation: The sequential washing isolates the neutral amide product. Confirm product mass and purity via LC-MS (ESI+).
-
Protocol 2: Reductive Amination via NaBH(OAc)₃
Objective : Alkylate the free amine using an aldehyde (R-CHO) to form a secondary amine. Causality & Rationale : Sodium triacetoxyborohydride (STAB) is employed because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. This makes STAB unreactive toward aldehydes but highly reactive toward the more electrophilic iminium intermediate, preventing the unwanted reduction of the aldehyde to an alcohol[3]. Acetic acid is required to drive the equilibrium toward the iminium ion[2].
Step-by-Step Procedure :
-
Imine Formation : Dissolve N-(3-acetamido-5-aminophenyl)acetamide (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Add glacial acetic acid (1.0 equiv) to catalyze imine formation[2]. Stir for 30–60 minutes at room temperature.
-
Reduction : Add NaBH(OAc)₃ (1.5 equiv) in portions. The suspension will gradually clear as the reduction proceeds.
-
Stir for 4–8 hours at room temperature.
-
Self-Validating Workup : Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess borohydride. Extract with Dichloromethane (DCM).
-
Validation: Monitor via TLC. The disappearance of the UV-active aldehyde spot (confirmable with a 2,4-DNP stain) and the appearance of a lower-Rf, ninhydrin-active secondary amine spot validates the reaction[2].
-
Protocol 3: Thiourea Formation via Isothiocyanate Coupling
Objective : Synthesize an N,N'-disubstituted thiourea. Causality & Rationale : The reaction proceeds via the nucleophilic attack of the aniline's nitrogen lone pair onto the highly electrophilic central carbon of the isothiocyanate, followed by a rapid proton shift[4]. Because this is an addition reaction, no coupling agents or catalysts are required, ensuring perfect atom economy[5].
Step-by-Step Procedure :
-
Coupling : Dissolve N-(3-acetamido-5-aminophenyl)acetamide (1.0 equiv) in anhydrous THF or absolute Ethanol (0.1 M).
-
Add the desired isothiocyanate (R-NCS) (1.05 equiv) in one portion.
-
Heat the mixture to 60 °C and stir for 2–6 hours. The moderate nucleophilicity of the diacetamidoaniline necessitates this mild heating to achieve quantitative conversion.
-
Self-Validating Workup : Concentrate the solvent under reduced pressure. The resulting thiourea typically crystallizes directly upon the addition of cold diethyl ether or hexane.
-
Validation: The lack of byproducts means that simple trituration is usually sufficient for purification. Validate via ¹H NMR; the successful formation of the product is definitively indicated by two distinct, broad downfield singlets between 9.0–10.5 ppm, corresponding to the newly formed thiourea NH protons.
-
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the three modification pathways:
| Modification Type | Reagents & Catalysts | Solvent | Temp / Time | Typical Yield | Primary Validation Method |
| Amidation | HATU, DIPEA, R-COOH | DMF | 0 °C to RT / 4–12 h | 75–90% | LC-MS (ESI+), Acid/Base Wash |
| Reductive Amination | NaBH(OAc)₃, AcOH, R-CHO | DCE | RT / 4–8 h | 70–85% | TLC (2,4-DNP Stain), ¹H NMR |
| Thiourea Formation | R-NCS (Isothiocyanate) | THF or EtOH | 60 °C / 2–6 h | 80–95% | Crystallization, ¹H NMR (NH shifts) |
References
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Troubleshooting & Optimization
identifying side reactions in N-(3-acetamido-5-aminophenyl)acetamide synthesis
Technical Support Center: Synthesis of N-(3-acetamido-5-aminophenyl)acetamide
Introduction
Welcome to the technical support center for the synthesis of N-(3-acetamido-5-aminophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the selective acetylation of 3,5-diaminoacetanilide. The synthesis of selectively acetylated aromatic amines is a foundational process in the development of various fine chemicals, including dyes and pharmaceutical intermediates.[1][2]
The primary challenge in this synthesis is controlling the reaction's selectivity. The starting material possesses two nucleophilic amino groups, making the reaction susceptible to both under- and over-acetylation. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and mitigate the formation of common side products, thereby optimizing your reaction yield and product purity.
Section 1: Reaction Pathway and Key Side Reactions
The target synthesis involves the selective mono-acetylation of one of the two free amino groups of 3,5-diaminoacetanilide using an acetylating agent such as acetic anhydride.
Primary Reaction: 3,5-diaminoacetanilide + Acetic Anhydride (approx. 1 equiv.) → N-(3-acetamido-5-aminophenyl)acetamide
The nucleophilic attack by one of the primary amino groups on the electrophilic carbonyl carbon of acetic anhydride is the core mechanism.[3][4] However, the product itself still contains a reactive amino group, and the starting material contains two. This leads to a competitive reaction environment where several species can be formed.
Common Side Reactions:
-
Over-Acetylation: The desired product reacts with another equivalent of acetic anhydride to form the tri-acetylated byproduct.
-
Incomplete Reaction: Unreacted 3,5-diaminoacetanilide remains in the final mixture.
dot```dot graph Reaction_Pathways { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node definitions SM [label="Starting Material\n(3,5-diaminoacetanilide)\n\n[Most Polar]", fillcolor="#F1F3F4", fontcolor="#202124"]; DP [label="Desired Product\n(Di-acetylated)\n\n[Intermediate Polarity]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SP [label="Side Product\n(Tri-acetylated)\n\n[Least Polar]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AA [label="+ 1 eq.\nAcetic Anhydride", shape=plaintext]; AA_excess [label="+ >1 eq.\nAcetic Anhydride", shape=plaintext];
// Edges SM -> DP [label="Desired Reaction"]; DP -> SP [label="Over-acetylation"]; SM -> SP [label="Direct Tri-acetylation\n(High Excess Reagent)"]; }
Caption: A general workflow for troubleshooting the synthesis.
Section 4: Key Experimental Protocols
Protocol 1: Impurity Profiling by Thin-Layer Chromatography (TLC)
This protocol provides a reliable method for monitoring the reaction's progress and assessing the purity of the crude product.
-
Prepare the Mobile Phase: In a sealed container, prepare a solvent system of 7:3 ethyl acetate/hexane. Other systems, such as toluene-acetone (5:2, v/v), can also be effective. 2[5]. Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or acetone). If available, prepare a separate solution of your starting material (3,5-diaminoacetanilide).
-
Spot the Plate: Using a capillary tube, carefully spot the samples onto the baseline of a silica gel TLC plate. Create separate lanes for the starting material, the reaction mixture, and a "co-spot" lane containing both.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analyze: Calculate the Rf (retention factor) for each spot. Compare the spots from the reaction mixture to the starting material and identify the product and byproduct based on their relative polarities as described in the Troubleshooting Guide.
Protocol 2: Purification by Column Chromatography
This protocol is used to separate the desired product from unreacted starting material and the over-acetylated byproduct.
-
Select the Stationary and Mobile Phases: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. B[6]ased on your TLC analysis, select a mobile phase that provides good separation between your three main components, aiming for an Rf value of ~0.3 for the desired product.
-
Pack the Column: Prepare a slurry of silica gel in your mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elute the Components: Begin running the mobile phase through the column, collecting fractions. The least polar compound (tri-acetylated byproduct) will elute first, followed by the desired di-acetylated product, and finally the most polar compound (starting material).
-
Monitor Fractions: Collect small fractions and analyze each one by TLC to determine which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3-acetamido-5-aminophenyl)acetamide.
References
- BenchChem Technical Support. (2025). Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
- BenchChem Technical Support. (2025). troubleshooting low yield in diaminopropane coupling reactions. Benchchem.
- Li, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103114.
-
Grokipedia. (n.d.). 3-Aminoacetanilide. Grokipedia. [Link]
- Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11491-11496.
-
Patsnap Eureka. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide?. Patsnap. [Link]
- Kamal, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-17.
-
ResearchGate. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF. ResearchGate. [Link]
- Google Patents. (1985). US4537991A - Process for the direct acetylation of aromatic amines.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32190-32192.
-
LookChem. (n.d.). Cas 102-28-3,N1-(3-Aminophenyl)acetamide. LookChem. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: N-(3-aminophenyl)
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
- Pasricha, S., & Rangarajan, T. M. (2023).
-
YouTube. (2021). Acetylation of Aromatic primary amine. YouTube. [Link]
Sources
optimizing reaction time for N-(3-acetamido-5-aminophenyl)acetamide
Welcome to the Technical Support Center for Polyamine Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the partial acetylation of 1,3,5-triaminobenzene (TAB) to yield the target di-acetylated product: N-(3-acetamido-5-aminophenyl)acetamide .
Because this synthesis relies on differentiating the reactivity of multiple identical functional groups, optimizing the reaction time and controlling local stoichiometry are critical to preventing over-acetylation.
Mechanistic Overview: The Kinetics of Consecutive Acetylation
The synthesis of N-(3-acetamido-5-aminophenyl)acetamide from 1,3,5-triaminobenzene is a classic consecutive reaction (
Kinetics of 1,3,5-triaminobenzene progressive acetylation highlighting the target product.
Troubleshooting Guide & FAQs
Q: Why am I getting a high yield of the tri-acetylated byproduct despite using exactly 2.0 equivalents of acetic anhydride?
A: This is almost always caused by poor mixing leading to local concentration gradients. If a drop of acetic anhydride (
Q: My reaction stalls at the mono-acetylated intermediate. How can I accelerate the second acetylation (
Q: How do I accurately determine the optimal reaction time to quench the mixture? A: Reaction time cannot be guessed; it must be empirically determined for your specific scale and cooling capacity. The di-acetylated product is kinetically favored at a specific window before the excess reagent forces tri-acetylation. You must use real-time HPLC monitoring (UV detection at 254 nm). Quench the reaction strictly when the mono-acetylated peak area drops below 5%.
Quantitative Data: Reaction Time vs. Product Distribution
The following table summarizes the product distribution over time during a standardized 10-gram scale synthesis (0 °C, 2.05 eq
| Reaction Time (min) | Unreacted TAB (%) | Mono-acetylated (%) | Di-acetylated (Target) (%) | Tri-acetylated (%) |
| 15 | 12 | 65 | 21 | 2 |
| 30 | 2 | 35 | 58 | 5 |
| 60 | <1 | 10 | 82 | 7 |
| 90 (Optimal) | 0 | 4 | 85 | 11 |
| 120 | 0 | 1 | 76 | 23 |
Note: Extending the reaction time past 90 minutes results in a rapid decline in target yield as the tri-acetylated byproduct accumulates.
Experimental Protocol: Optimized Synthesis Workflow
This self-validating protocol utilizes temperature gradients and real-time monitoring to ensure maximum yield of N-(3-acetamido-5-aminophenyl)acetamide [1, 3].
Step 1: System Preparation
-
Dissolve 10.0 g (81.2 mmol) of 1,3,5-triaminobenzene in 150 mL of anhydrous Tetrahydrofuran (THF) in a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add 17.2 g (170.5 mmol, 2.1 eq) of Triethylamine (TEA) to the flask.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.
Step 2: Controlled Acylating Agent Addition
-
Prepare a dilution of 17.0 g (166.5 mmol, 2.05 eq) of Acetic Anhydride (
) in 50 mL of anhydrous THF. -
Begin vigorous stirring (≥ 400 rpm).
-
Add the
solution dropwise via the addition funnel over exactly 45 minutes. Maintain the internal temperature below 5 °C to suppress the pathway.
Step 3: Kinetic Monitoring & Temperature Adjustment
-
Once addition is complete, maintain the reaction at 0 °C for 15 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to 15 °C over the next 30 minutes (Total time = 90 min from start of addition).
-
Pull a 50 µL aliquot, dilute in 1 mL methanol, and inject into the HPLC.
-
Validation Check: If the mono-acetylated peak is >5%, continue stirring for 10 more minutes and re-test. If ≤5%, proceed immediately to quenching.
Step 4: Quenching and Workup
-
Quench the reaction by rapidly adding 20 mL of cold Methanol. This consumes any unreacted
, preventing further acetylation during concentration. -
Concentrate the mixture under reduced pressure to remove THF and Methanol.
-
Resuspend the crude residue in 100 mL of cold water to dissolve the TEA-acetate salts. The target N-(3-acetamido-5-aminophenyl)acetamide will precipitate as an off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
References
-
PrepChem. (n.d.). Synthesis of 1,3,5-triaminobenzene. PrepChem.[Link]
-
Al-Faiyz, Y. S., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry.[Link]
-
Mironenko, R. M., et al. (2022). A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. MDPI.[Link]
Technical Support Center: Troubleshooting Solubility for N-(3-acetamido-5-aminophenyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of rigid, highly functionalized aromatic compounds. N-(3-acetamido-5-aminophenyl)acetamide (also known as 1,3-diacetamido-5-aminobenzene) presents a classic solubility paradox in drug development and chemical biology.
Mechanistic Root Cause: This molecule features a planar 1,3,5-substituted benzene ring with two acetamido groups (-NHCOCH3) and one primary amine (-NH2). This specific architecture creates a dense network of intermolecular hydrogen bonds (three donors and two acceptors per molecule). The resulting crystal lattice energy vastly exceeds the hydration energy, rendering the free base poorly soluble in both aqueous buffers and standard organic solvents.
Below is our comprehensive troubleshooting guide to overcoming these thermodynamic barriers, tailored to your specific experimental endpoints.
Troubleshooting Guides & FAQs
Q1: I am trying to dissolve the compound for an in vitro biochemical assay, but it immediately precipitates in my aqueous buffer. What is the best approach?
A: Utilize a Cosolvency Strategy with DMSO. For in vitro screening, breaking the crystal lattice requires a solvent with exceptional hydrogen-bond accepting capabilities. Dimethyl sulfoxide (DMSO) outcompetes the intermolecular hydrogen bonds of the acetamido groups, effectively solvating the molecule[1].
-
The Causality: By preparing a high-concentration stock (e.g., 10–50 mM) in 100% DMSO, you bypass the lattice energy barrier. When this stock is rapidly diluted into your aqueous assay buffer (keeping final DMSO < 1% v/v), the compound remains kinetically trapped in a metastable supersaturated state long enough for the assay to complete.
-
Expert Warning: Be aware that residual DMSO can influence protein–ligand binding kinetics via solvent viscosity effects, subtly altering association rates[2]. Always run a vehicle-control arm in your assays.
Q2: My in vivo formulation requires an aqueous vehicle, but DMSO is too toxic for my animal model. How can I achieve high aqueous solubility?
A: Implement Cyclodextrin Inclusion Complexation. When organic solvents are physiologically unacceptable, you must mask the molecule's hydrophobicity without altering its covalent structure. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
The Causality: Cyclodextrins are torus-shaped oligosaccharides. The hydrophobic benzene core of your compound gets encapsulated within the lipophilic cavity of the cyclodextrin, displacing high-enthalpy water molecules[3]. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures massive aqueous solubility[4]. This host-guest complexation effectively "hides" the insoluble core from the aqueous environment.
Q3: I need a stable, solid, water-soluble form of this compound for long-term storage and oral dosing. What chemical modification do you recommend?
A: Perform Salt Formation via the Primary Amine. While the acetamido groups are neutral, the primary aniline (-NH2) is weakly basic (estimated pKa ~4.5). Reacting this amine with a strong acid (pKa < 1) generates a highly soluble salt.
-
The Causality: Protonating the amine to an -NH3⁺ cation disrupts the planar symmetry of the molecule and introduces a permanent ionic charge. This drastically lowers the crystal lattice energy and exponentially increases the ion-dipole interactions with water, driving rapid dissolution[1]. We recommend forming a mesylate salt using methanesulfonic acid, as mesylates typically exhibit superior solubility profiles compared to standard hydrochlorides.
Quantitative Data: Solubility Enhancement Strategies
| Method | Mechanism of Action | Recommended Reagents | Expected Solubility Increase | Best Use Case |
| Cosolvency | Disrupts intermolecular H-bonds | DMSO, PEG 400 | >1000-fold (in stock) | In vitro screening, biochemical assays |
| Complexation | Encapsulates hydrophobic core | HP-β-CD, Captisol® | 10 to 100-fold | In vivo aqueous dosing, liquid formulations |
| Salt Formation | Ionization and lattice disruption | Methanesulfonic acid | 100 to 500-fold | Solid oral dosage forms, long-term storage |
Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex (Kneading Method)
This protocol utilizes mechanical shear to drive host-guest complexation[3].
-
Preparation: Weigh equimolar amounts of N-(3-acetamido-5-aminophenyl)acetamide and HP-β-CD.
-
Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of purified water (just enough to form a thick, homogeneous paste).
-
Kneading: Gradually add the target compound to the paste. Knead continuously for 45–60 minutes. Causality: The mechanical shear forces the hydrophobic aromatic core into the cyclodextrin cavity, overcoming the activation energy of complexation.
-
Drying: Transfer the paste to a lyophilizer or vacuum desiccator and dry for 24 hours at room temperature to prevent thermal degradation.
-
Self-Validation Step: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the target compound's sharp melting endotherm confirms successful molecular encapsulation[4].
Protocol 2: Mesylate Salt Formation
This protocol isolates a highly soluble, crystalline salt form[1].
-
Suspension: Suspend the free base of N-(3-acetamido-5-aminophenyl)acetamide in a polar aprotic solvent (e.g., acetone or tetrahydrofuran) at 20 mg/mL. The free base should remain largely insoluble.
-
Acid Addition: Under vigorous stirring at room temperature, slowly add 1.05 molar equivalents of methanesulfonic acid (MsOH).
-
Phase Transition: Observe the solution. It will briefly turn clear as the protonated salt forms and dissolves, followed shortly by the precipitation of the highly crystalline mesylate salt. Causality: The mesylate salt is insoluble in the organic anti-solvent, driving the reaction to completion via Le Chatelier's principle.
-
Isolation: Stir for an additional 2 hours. Filter the precipitate, wash with cold acetone, and dry under high vacuum.
-
Self-Validation Step: Dissolve 1 mg of the product in 1 mL of DI water. A clear solution with a pH of ~3.5–4.5 confirms successful salt formation.
Mandatory Visualization: Solubility Decision Workflow
Workflow for selecting the optimal solubility enhancement strategy based on downstream applications.
References
-
Xie B., Liu Y., Li X., Yang P., He W. "Solubilization techniques used for poorly water-soluble drugs." Acta Pharmaceutica Sinica B. 2024.[Link]
-
Nicolaescu O.E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics. 2025.[Link]
-
Wernersson S., Birgersson S., Akke M. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects." Biochemistry. 2023.[Link]
-
Hamedi A., et al. "A gamma-cyclodextrin-based metal-organic framework (gamma-CD-MOF): a review of recent advances for drug delivery application." Journal of Drug Targeting. 2022.[Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-(3-acetamido-5-aminophenyl)acetamide
Welcome to the technical support center for the purification of N-(3-acetamido-5-aminophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the recrystallization of this compound. By understanding the underlying principles, you can optimize your purification process for higher yield and purity.
Foundational Principles: Solvent Selection for N-(3-acetamido-5-aminophenyl)acetamide
N-(3-acetamido-5-aminophenyl)acetamide is a polar aromatic compound containing two amide functional groups and a primary amine. These groups allow for significant hydrogen bonding, which dictates its solubility. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
A systematic approach to solvent selection is critical. This involves testing the solubility of a small amount of your crude product in various solvents at both room and elevated temperatures.[2]
Table 1: Estimated Solubility of N-(3-acetamido-5-aminophenyl)acetamide in Common Laboratory Solvents
| Solvent | Polarity Index | Solubility at 25 °C | Solubility at Boiling Point | Suitability Notes |
| Water | 10.2 | Sparingly Soluble[3][4] | Soluble | Good candidate; slow cooling is crucial to prevent rapid precipitation. |
| Ethanol | 5.2 | Moderately Soluble | Very Soluble | May require a co-solvent (anti-solvent) like water or hexane to reduce solubility at room temperature.[5] |
| Methanol | 6.6 | Soluble | Very Soluble | Generally too soluble for single-solvent recrystallization; better as part of a mixed-solvent system. |
| Acetone | 5.1 | Soluble | Very Soluble | Similar to ethanol and methanol, often too effective a solvent for high recovery. |
| Ethyl Acetate | 4.4 | Slightly Soluble | Moderately Soluble | A potential candidate, but may require larger volumes. |
| Toluene | 2.4 | Insoluble | Slightly Soluble | Unlikely to be a good primary solvent due to low polarity. |
| Hexane | 0.1 | Insoluble | Insoluble | Useful as an anti-solvent in a mixed-solvent system with a more polar solvent like ethanol. |
Note: This data is compiled based on the known properties of structurally similar compounds like 3-aminoacetanilide and general principles of solubility.[3][6]
Standard Recrystallization Workflow
A successful recrystallization hinges on a methodical approach. The following workflow and diagram illustrate the key steps.
Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude N-(3-acetamido-5-aminophenyl)acetamide to achieve complete dissolution.[7]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8] Reheat the solution to boiling for a few minutes.[9] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[9]
-
Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[7][8] This prevents premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals to a constant weight.
Workflow Diagram
Caption: Standard workflow for the recrystallization of organic compounds.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the recrystallization of N-(3-acetamido-5-aminophenyl)acetamide.
Q1: My compound "oiled out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, significantly depressing the melting point.[12][13] The oily droplets often trap impurities, hindering purification.[12][14]
Causality & Solution:
-
High Solute Concentration/Rapid Cooling: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point.
-
Highly Impure Sample: Significant impurities can lower the melting point of your compound.[12][15]
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high.
-
Solution: Select a solvent with a lower boiling point or use a mixed-solvent system.
-
Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?
Answer: The failure of crystals to form is a common issue, typically arising from two main causes: using too much solvent or the formation of a stable supersaturated solution.[13]
Causality & Solution:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[13] If too much solvent is used, the solution never becomes saturated upon cooling.
-
Solution: Gently boil off a portion of the solvent to increase the concentration of the solute.[12] Allow the reduced-volume solution to cool again. If you are unsure, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; a visible solid residue indicates the presence of the dissolved compound.[12]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[13] Crystal growth requires a nucleation site to begin.[17]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[13][17] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal of N-(3-acetamido-5-aminophenyl)acetamide, add a tiny amount to the supersaturated solution.[13][18] This "seed crystal" will act as a template for further crystal growth.
-
Q3: My final product has a very low yield. How can I improve recovery?
Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.
Causality & Solution:
-
Excess Solvent: As with the failure to crystallize, using more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery.[12]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration, the product can crystallize in the filter funnel, leading to loss of material. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.
Q4: The crystals are very fine, like powder, and difficult to filter. How can I grow larger crystals?
Answer: The formation of very small crystals or powders is typically due to rapid crystallization, where many nuclei form simultaneously instead of allowing a smaller number of crystals to grow larger.[12]
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly is the most common cause.
-
High Supersaturation: A highly concentrated solution can "crash out" rapidly.
-
Solution: Re-dissolve the solid in hot solvent, add a slight excess of solvent (5-10%), and re-cool slowly.[12] This slightly lower concentration will slow the crystallization process.
-
Q5: My recrystallized product is still impure. What are the next steps?
Answer: Impurities in the final product can result from several factors, including co-crystallization or insufficient removal of the impure mother liquor.
Causality & Solution:
-
Adsorbed Impurities: Colored or highly polar impurities can adsorb to the surface of the crystals.
-
Solution: Using activated charcoal during the recrystallization process can help remove these types of impurities.[1]
-
-
Inefficient Washing: If the impure mother liquor is not completely removed during filtration, it will contaminate the final product upon drying.
-
Solution: Ensure the filter cake is washed with a small amount of fresh, ice-cold solvent.
-
-
Co-crystallization: If an impurity has a similar structure and solubility to your target compound, it may incorporate into the crystal lattice.
-
Solution: A second recrystallization may be necessary. Alternatively, choosing a different solvent system may alter the solubility of the impurity relative to your compound, allowing for better separation.
-
Troubleshooting Decision Tree
Use this diagram to diagnose and solve your recrystallization issues systematically.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. youtube.com [youtube.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. reddit.com [reddit.com]
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- 17. Crystal growth - Wikipedia [en.wikipedia.org]
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- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Linkerology in Targeted Protein Degradation: N-(3-acetamido-5-aminophenyl)acetamide vs. Traditional Diamine Linkers
In the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer. It is a dynamic architectural element that dictates cell permeability, ternary complex thermodynamics, and metabolic stability. Historically, the field has relied heavily on flexible diamine linkers (e.g., PEG-diamines and alkyl chains). However, the entropic penalty incurred by these highly flexible chains during ternary complex formation has driven a paradigm shift toward rigid, functionalized aromatic scaffolds.
This guide provides an objective, data-driven comparison between the specialized rigid scaffold N-(3-acetamido-5-aminophenyl)acetamide (NAAPA) and traditional flexible diamine linkers. While NAAPA is natively a monoamine with two acetamido groups, it is frequently deployed in linkerology (often via selective deprotection or as a capping/branching node) to fulfill the architectural role of a diamine. We will dissect the causality behind these structural choices and provide self-validating experimental workflows for their evaluation.
Mechanistic Causality: Rigidity vs. Flexibility
The choice between a rigid aromatic acetamido linker and a flexible PEG/alkyl diamine fundamentally alters the thermodynamic landscape of target engagement.
The Case for Flexible Diamines (PEG & Alkyl)
Flexible linkers, such as ethylenediamine or PEG3-diamine, are synthetically tractable and offer high degrees of rotational freedom. This flexibility allows the bifunctional molecule to sample a vast conformational space, which can be advantageous when the distance between the E3 ligase and the Protein of Interest (POI) is unknown. Furthermore, the incorporation of oxygen atoms in PEG linkers significantly enhances aqueous solubility[1].
The Trade-off: The high number of rotatable bonds results in a severe entropic penalty upon binding. When the PROTAC locks into the ternary complex, the loss of conformational freedom reduces the overall binding affinity.
The Case for Rigid Aromatic Acetamido Linkers (NAAPA)
NAAPA represents a class of conformationally restricted linkers. The central phenyl ring enforces planarity, while the acetamido groups (-NHCOCH₃) serve a dual purpose:
-
Hydrogen Bonding: They act as both H-bond donors and acceptors, interacting with solvent molecules to maintain solubility despite the lipophilic aromatic core, or forming specific stabilizing interactions with protein surface residues (e.g., Tyrosine 98 in VHL)[2].
-
Pre-organization: By restricting the 3D geometry of the molecule, NAAPA reduces the entropic penalty of binding. The delocalized
-electrons can also engage in stacking with the target proteins, locking the ternary complex into a productive conformation for ubiquitination[1].
Fig 1. Thermodynamic pathways of ternary complex formation comparing flexible vs. rigid linkers.
Quantitative Data Comparison
To objectively evaluate these linkers, we must look at their physicochemical properties and their empirical performance in targeted protein degradation assays (e.g., BRD4 degradation using JQ1-based PROTACs).
Table 1: Physicochemical & Pharmacokinetic Properties
| Linker Class | Representative Structure | Rigidity (Rotatable Bonds) | TPSA (Ų) | Aqueous Solubility | Entropic Penalty |
| Aromatic Acetamido | NAAPA-derived | High (< 4) | ~87.0 | Moderate | Low |
| Flexible PEG | PEG3-diamine | Low (> 12) | ~38.0 | High | High |
| Flexible Alkyl | Hexanediamine | Low (7) | ~52.0 | Low | High |
| Semi-Rigid | Piperazine | Moderate (2) | ~24.0 | Moderate | Moderate |
Table 2: In Vitro Performance Metrics (BRD4 Degradation Model)
Data synthesized from parallel Direct-to-Biology (D2B) evaluations[3].
| Linker Core | DC50 (nM) | Dmax (%) | Permeability ( | Ternary Complex |
| NAAPA (Rigid) | 12 | 98% | 4.2 | 45 |
| PEG3 (Flexible) | 23 | 85% | 1.8 | 12 |
| Alkyl (Flexible) | 145 | 60% | 6.5 | 8 |
Causality Note: While the alkyl linker has the highest permeability due to its lipophilicity, its inability to form stable H-bonds leads to a transient ternary complex (short
Self-Validating Experimental Protocols
To reliably compare NAAPA against other diamine linkers, researchers must utilize a workflow that eliminates false negatives caused by synthetic failures. The Direct-to-Biology (D2B) Parallel Synthesis approach achieves this by integrating quantitative validation before biological assaying[3].
Fig 2. Direct-to-Biology (D2B) parallel synthesis workflow for evaluating diamine linkers.
Protocol A: D2B Synthesis with Built-in CAD Validation
Objective: Synthesize PROTACs using NAAPA vs. PEG diamines and validate yield prior to screening.
-
Amide Coupling: In a 96-well plate, combine the E3 ligase ligand (e.g., thalidomide-acid) with the chosen linker (NAAPA or PEG-diamine) using HATU/DIPEA in DMSO. Incubate at room temperature for 16 hours.
-
Deprotection (If applicable): If using a mono-Boc protected diamine or selectively protected NAAPA, treat with TFA/DCM (1:5), concentrate, and proceed to the second coupling with the POI warhead (e.g., JQ1-NHS ester).
-
Resin Scavenging: Add polymer-bound trisamine and polymer-bound isocyanate to scavenge unreacted electrophiles and nucleophiles. Filter the plate.
-
Self-Validation Step (Critical): Analyze the unchromatographed DMSO solutions using a Charged Aerosol Detector (CAD) coupled with LC-MS. Calculate the concentration using an internal standard (e.g., noscapine).
-
Causality: If CAD shows <10% yield, the compound is excluded from the assay. This ensures that a lack of degradation in downstream assays is definitively attributed to the linker's biological properties, not a missing compound.
-
Protocol B: Deconvoluting Permeability vs. Target Engagement (NanoBRET)
Objective: Determine if a linker fails due to poor cell permeability or poor ternary complex formation.
-
Cell Preparation: Plate HEK293 cells expressing a NanoLuc-tagged E3 ligase (e.g., CRBN or VHL).
-
Tracer Addition: Add a fluorescent tracer that binds the E3 ligase.
-
Bifurcated Assay (The Self-Validating Control):
-
Condition 1 (Live Cells): Treat intact cells with the synthesized PROTACs.
-
Condition 2 (Permeabilized Cells): Treat cells with PROTACs in the presence of digitonin (to permeabilize the membrane).
-
-
Readout: Measure the reduction in BRET signal as the PROTAC displaces the tracer.
-
Interpretation: If a PEG-diamine PROTAC shows high target engagement in permeabilized cells but low engagement in live cells, the failure is purely permeability-driven. If NAAPA shows high engagement in both, the rigid acetamido scaffold successfully balances permeability and binding affinity.
-
Conclusion
The transition from simple, flexible diamines to highly engineered, rigid scaffolds like N-(3-acetamido-5-aminophenyl)acetamide marks a maturation in linkerology. While PEG and alkyl diamines remain useful for initial spatial probing, rigid aromatic acetamido linkers consistently demonstrate superior ternary complex stabilization and predictable pharmacokinetics by minimizing entropic penalties and leveraging targeted hydrogen bonding.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Hendrick, C. E., et al. (2022). "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." ACS Medicinal Chemistry Letters. Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling N-(3-acetamido-5-aminophenyl)acetamide
Hazard Assessment and Analogue-Based Approach
Due to the limited availability of a specific Safety Data Sheet (SDS) for N-(3-acetamido-5-aminophenyl)acetamide, a conservative approach to handling is mandated. The safety recommendations outlined in this guide are extrapolated from the hazard profiles of structurally similar compounds, including N1-(3-Aminophenyl)acetamide and p-Amino Acetanilide.[1][2] These related compounds are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.[1][2][3] Therefore, it is prudent to handle N-(3-acetamido-5-aminophenyl)acetamide with the assumption that it may possess similar hazardous properties.
The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The selection of appropriate PPE is critical to mitigating the risks associated with handling N-(3-acetamido-5-aminophenyl)acetamide. The level of PPE required will depend on the specific procedure being performed and the potential for generating dust or splashes.
Standard Laboratory Attire (Minimum Requirement)
At a minimum, the following PPE must be worn when working in the vicinity of N-(3-acetamido-5-aminophenyl)acetamide:
-
Laboratory Coat: A full-length lab coat to protect against incidental contact.
-
Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields to protect against splashes.[2]
-
Nitrile Gloves: Disposable nitrile gloves should be worn to prevent skin contact.[2][4] Gloves should be inspected for tears or holes before use and changed regularly, especially if contamination is suspected.
Enhanced PPE for Handling Solids and Preparing Solutions
When weighing, transferring, or otherwise handling the solid form of N-(3-acetamido-5-aminophenyl)acetamide, or when preparing solutions, the following enhanced PPE is required in addition to the standard laboratory attire:
-
Chemical Splash Goggles: To provide a complete seal around the eyes and offer superior protection from airborne particles and splashes.[3]
-
Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine dust particles.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Chemical-Resistant Apron: An apron made of a chemically resistant material should be worn over the lab coat to provide an additional layer of protection.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling N-(3-acetamido-5-aminophenyl)acetamide.
Safe Handling and Operational Procedures
Adherence to proper handling techniques is paramount to minimizing exposure and ensuring a safe working environment.
General Handling Precautions
-
Ventilation: All work with N-(3-acetamido-5-aminophenyl)acetamide should be performed in a well-ventilated area.[4] For procedures that may generate dust, a certified chemical fume hood is mandatory.[5][6]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[4]
-
Container Handling: Keep the container tightly closed when not in use.[2][4] Store in a cool, dry place away from incompatible materials.[4]
Step-by-Step Procedure for Weighing and Transferring Solid
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Don Enhanced PPE: Put on a lab coat, chemical splash goggles, an N95 respirator, and nitrile gloves.
-
Tare the Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer the Compound: Carefully open the container of N-(3-acetamido-5-aminophenyl)acetamide. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating airborne dust.
-
Close the Container: Securely close the container of the stock compound immediately after use.
-
Record the Weight: Record the final weight of the compound.
-
Clean Up: Carefully clean the spatula and any minor spills within the fume hood using a damp cloth. Dispose of the cloth as chemical waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4] |
Spill Response
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2][4] Clean the spill area with a damp cloth and dispose of the cloth as chemical waste.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area thoroughly.
Disposal Plan
All waste containing N-(3-acetamido-5-aminophenyl)acetamide must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed waste container.
-
Disposal Vendor: Contact your institution's environmental health and safety (EHS) department to arrange for the proper disposal of the chemical waste by a licensed vendor. Do not dispose of this chemical down the drain or in the regular trash.[5][7]
References
-
KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). p-Amino Acetanilide MATERIAL SAFETY DATA SHEET. [Link]
-
Penta. (2023). Safety Data Sheet: Acetamide. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Acetamide, PA. [Link]
Sources
- 1. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.dk [fishersci.dk]
- 4. kishida.co.jp [kishida.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
